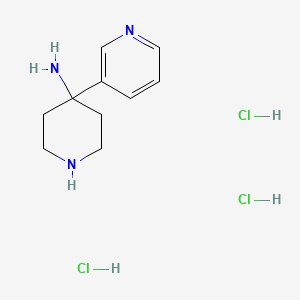![molecular formula C19H11Cl3F3N3OS B2900981 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea CAS No. 338406-97-6](/img/structure/B2900981.png)
1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea is a complex organic compound featuring a unique combination of chlorinated and fluorinated aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation reactions involving chlorination and trifluoromethylation.
Thioether Formation: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Urea Formation: The final step involves the reaction of the thioether with 3,4-dichlorophenyl isocyanate to form the urea linkage under controlled conditions, often involving a base catalyst and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated and fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, while the urea moiety can be reduced under specific conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Products with different substituents on the aromatic rings.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines and alcohols.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings with specific chemical resistance or electronic properties.
Mécanisme D'action
The mechanism of action of 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and urea linkage allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
- 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-phenylurea
- 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(4-chlorophenyl)urea
- 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-difluorophenyl)urea
Uniqueness: The presence of both chlorinated and fluorinated aromatic rings in 1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea distinguishes it from other similar compounds. This unique combination enhances its chemical stability and potential biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F3N3OS/c20-12-6-5-11(8-13(12)21)27-18(29)28-15-3-1-2-4-16(15)30-17-14(22)7-10(9-26-17)19(23,24)25/h1-9H,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHZNUJECAZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)


![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)

![N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2900908.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2900910.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)




